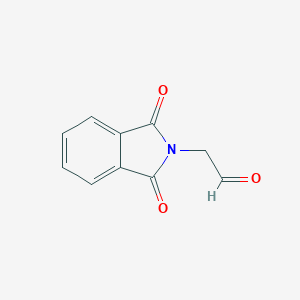

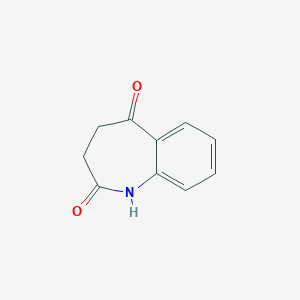

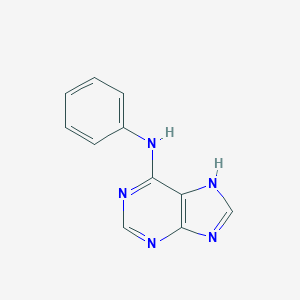

3,8-Diamino-6-phenylphenanthridine

Overview

Description

Synthesis Analysis

Synthesis approaches for phenanthridine derivatives often involve cyclization reactions and the incorporation of functional groups to achieve desired substitutions. Studies have demonstrated the synthesis of 6-aryl substituted phenanthridines through visible-light-catalyzed cyclization under oxidant-free and transition-metal-free conditions, representing an efficient method for constructing phenanthridine ring systems (Gu et al., 2014). Another method includes the PhI(OAc)2-mediated oxidative cyclization, allowing the direct formation of C-CF3 bonds and phenanthridines in a single catalytic cycle (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of 3,8-Diamino-6-phenylphenanthridine and its derivatives is pivotal in determining its chemical reactivity and physical properties. X-ray diffraction studies have been used to elucidate the solid-state structures, revealing insights into the compound's conformation and intermolecular interactions. The synthesis and characterization of a benzannulated bipyridine, 6,6'-biphenanthridine, provide an example of how structural modifications can influence the electronic properties and potential applications of phenanthridine derivatives (Nemez et al., 2022).

Chemical Reactions and Properties

Phenanthridine compounds undergo various chemical reactions, including radical insertions, cyclizations, and substitutions, enabling the introduction of different functional groups. For instance, the base-promoted homolytic aromatic substitution (BHAS) has been applied to synthesize 6-aroylated phenanthridines, illustrating the versatility of phenanthridines in organic synthesis (Leifert et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as photoluminescence, are significantly influenced by their molecular structure. Studies on the influence of long-chain aliphatic dopants on the spectroscopic properties of polyketimine containing this compound have shown that specific interactions with dopants can modulate the electronic properties and optical micrographs of these materials, indicating potential applications in optoelectronics (Iwan et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of this compound derivatives, are crucial for their application in chemical synthesis and materials science. The facile synthesis of 3,8-dibromo-substituted phenanthridine derivatives highlights the reactivity of phenanthridine cores towards halogenation and their subsequent use in the construction of conjugated polymers, showcasing the versatility of phenanthridines in the development of advanced materials (Chen et al., 2010).

Scientific Research Applications

Synthesis of Ethidium Derivatives : These compounds are useful in synthesizing ethidium derivatives, which have applications in molecular biology and biochemistry (Ross, Pitié, & Meunier, 2000).

Boron Neutron Capture Therapy (BNCT) : As boronated phenanthridinium derivatives, they show potential for use in BNCT, a type of cancer therapy (Ghaneolhosseini, Tjarks, & Sjöberg, 1997).

Molecular and Supramolecular Engineering : These compounds, when incorporated into polyketanils, exhibit light-emitting properties, making them useful in engineering applications (Iwan et al., 2008).

DNA Synthesis and Study : They can be used as artificial bases in DNA synthesis, aiding in the study of DNA base stacks (Huber, Amann, & Wagenknecht, 2004).

Veterinary Medicine : Phenanthridine compounds are used to treat T. congolense infections in cattle and control trypanosomiasis outbreaks in Africa (Browning, 1949).

Infrared (IR) Spectroscopy : These derivatives have applications in IR spectroscopy, particularly for identifying specific phenanthridine ring bands (Matvelashvili et al., 1972).

Optoelectronic Applications : Their properties can be tuned for optoelectronic applications through supramolecular engineering concepts (Iwan et al., 2008).

Antitumor Activity : N-[2-(dimethylamino)ethyl]phenanthridine-4-carboxamide derivatives exhibit moderate antitumor activity against certain cancers (Atwell, Baguley, & Denny, 1988).

DNA Intercalation Studies : They are used in studies of DNA intercalation, which is important for understanding DNA flexibility and ligand interactions (Kubař et al., 2005).

Cancer Chemotherapy : Ethidium bromide, a derivative, inhibits the incorporation of preformed purines into nucleic acids, suggesting applications in cancer chemotherapy (Kandaswamy & Henderson, 1962).

Mechanism of Action

Target of Action

The primary target of 3,8-Diamino-6-phenylphenanthridine is DNA . This compound binds to DNA through a non-specific interaction along the DNA exterior .

Mode of Action

This compound interacts with its target, DNA, by means of a non-specific binding along the DNA exterior . This interaction can lead to changes in the DNA structure, potentially affecting its function.

Pharmacokinetics

Its solubility in chloroform, dichloromethane, and methanol suggests that it may have good bioavailability.

Result of Action

This compound has been investigated for its anti-tumor and anti-viral properties . Its binding to DNA could potentially interfere with the normal functioning of cells, leading to anti-tumor and anti-viral effects.

Action Environment

It is recommended to store this compound in a dark place, sealed, and at room temperature to maintain its stability.

Safety and Hazards

Future Directions

The future directions of 3,8-Diamino-6-phenylphenanthridine research could involve further investigation of its anti-tumor and anti-viral properties . It could also be used in the synthesis of new types of rigid polyamides . For more detailed future directions, it is recommended to refer to specific scientific literature or databases.

Biochemical Analysis

Biochemical Properties

3,8-Diamino-6-phenylphenanthridine can bind to DNA by means of a non-specific binding along the DNA exterior . This interaction with DNA could potentially influence the activity of various enzymes and proteins that interact with DNA.

Cellular Effects

Given its ability to bind to DNA, it may influence cell function by altering gene expression and impacting cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interaction with DNA. It can bind to DNA non-specifically, potentially influencing the activity of DNA-interacting enzymes and altering gene expression .

Temporal Effects in Laboratory Settings

It is soluble in chloroform, dichloromethane, and methanol , suggesting that it could be stable in these solvents over time.

Transport and Distribution

Given its ability to bind to DNA, it may be localized to the nucleus of cells .

Subcellular Localization

This compound, due to its ability to bind to DNA, is likely to be localized in the nucleus of cells . This localization could potentially influence its activity and function, particularly in relation to DNA-interacting enzymes and proteins.

properties

IUPAC Name |

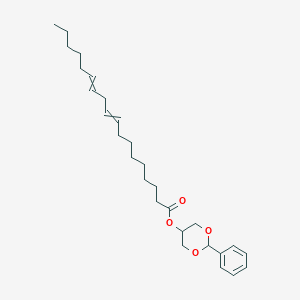

6-phenylphenanthridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNAVTYCORRLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966339 | |

| Record name | 6-Phenylphenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52009-64-0 | |

| Record name | 3,8-Diamino-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Diamino-6-phenylphenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylphenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-diamino-6-phenylphenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.